{Spiro[3.3]heptan-2-yl}methanamine
Overview
Description
{Spiro[3.3]heptan-2-yl}methanamine is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It is characterized by a spirocyclic structure, which consists of two fused rings sharing a single carbon atom. This unique structure imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[3.3]heptan-2-yl}methanamine typically involves the reaction of spiro[3.3]heptane with methanamine under specific conditions. One common method includes the use of triflic anhydride and collidine or lutidine as catalysts in a refluxing 1,2-dichloroethane solvent . The reaction mixture is then treated with aqueous sodium bicarbonate and purified through vacuum distillation or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{Spiro[3.3]heptan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
{Spiro[3.3]heptan-2-yl}methanamine has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {Spiro[3.3]heptan-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]heptane: Another spirocyclic compound with a different ring size and structure.
Spiro[4.4]nonane: A larger spirocyclic compound with distinct chemical properties.
Uniqueness
{Spiro[3.3]heptan-2-yl}methanamine is unique due to its specific ring size and the presence of a methanamine group. This combination imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNOQFFDELCIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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